
Benzene, 1,1',1''-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris-: is a complex organic compound characterized by its unique structure, which includes three benzene rings connected through a central 1,3,5,5-tetramethyl-1-pentene unit
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- typically involves the reaction of benzene derivatives with a central 1,3,5,5-tetramethyl-1-pentene unit. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
化学反応の分析
Types of Reactions: Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds.
科学的研究の応用
Chemistry: In chemistry, Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound may be used in the study of molecular interactions and as a probe for understanding biological processes. Its ability to interact with various biomolecules makes it a valuable tool in biochemical research.
Medicine: In medicine, Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- may have potential applications in drug development. Its unique structure could be exploited to design new therapeutic agents with specific biological activities.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and the manufacture of advanced materials.
作用機序
The mechanism of action of Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- involves its interaction with molecular targets and pathways within a system. The compound’s unique structure allows it to bind to specific sites on target molecules, influencing their activity and function. This interaction can lead to various effects, depending on the context in which the compound is used.
類似化合物との比較
- Benzene, 1,2,3,5-tetramethyl-
- Benzene, 1,2,4,5-tetramethyl-
- Benzene, 1,1’- (1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
Comparison: Compared to these similar compounds, Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- stands out due to its unique central 1,3,5,5-tetramethyl-1-pentene unit, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.
特性
CAS番号 |
19303-34-5 |
|---|---|
分子式 |
C27H30 |
分子量 |
354.5 g/mol |
IUPAC名 |
(4,6-dimethyl-2,6-diphenylhept-2-en-4-yl)benzene |
InChI |
InChI=1S/C27H30/c1-22(23-14-8-5-9-15-23)20-27(4,25-18-12-7-13-19-25)21-26(2,3)24-16-10-6-11-17-24/h5-20H,21H2,1-4H3 |
InChIキー |
LEOZNBAZHMBUST-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(C)(CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



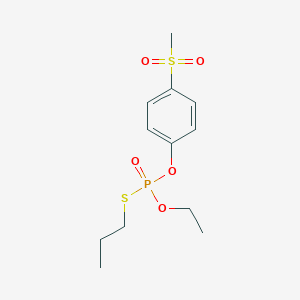
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
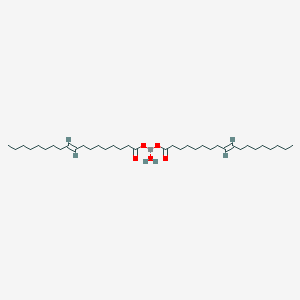
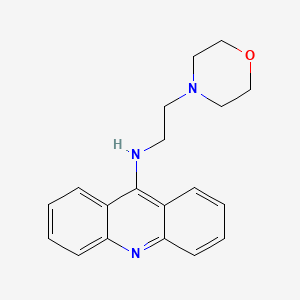
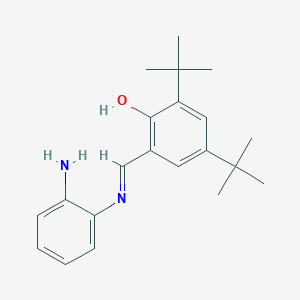
![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
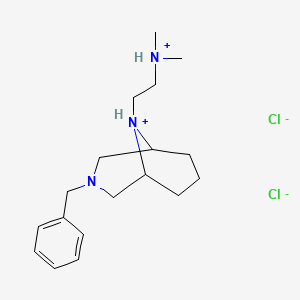
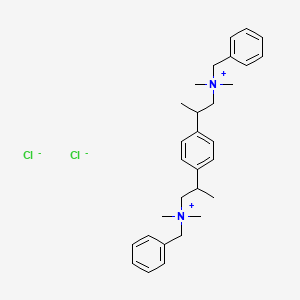

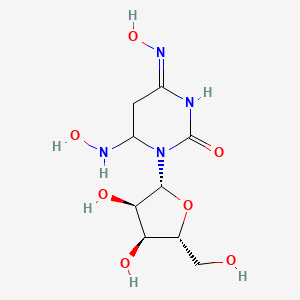
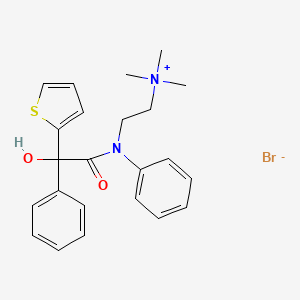
![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
